1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one
Description
Structure
3D Structure
Properties
CAS No. |
959850-25-0 |
|---|---|
Molecular Formula |
C4H6FOP |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
1-fluoro-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H6FOP/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
InChI Key |
QGQIXHLSZQLGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(C=C1)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoro 2,3 Dihydro 1h 1λ⁵ Phosphol 1 One
Precursor Synthesis and Functionalization Strategies
The journey towards 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one begins with the synthesis of suitable precursors that provide the carbon backbone of the phospholane (B1222863) ring. A common strategy involves the use of bifunctional alkanes that can react with a phosphorus-containing reagent. For instance, α,ω-dihaloalkanes, such as 1,4-dibromobutane, serve as key starting materials. These precursors can be readily functionalized to introduce substituents on the carbon framework if desired, although for the parent compound, the unsubstituted butane (B89635) derivative is utilized.
Construction of the Phospholane Ring System
The formation of the five-membered phospholane ring is a critical step in the synthesis. Several methodologies have been developed to achieve this, primarily categorized into cyclization approaches and multicomponent reactions.
Cyclization Approaches
Intramolecular cyclization is a widely employed strategy for the construction of the phospholane ring. One classical method involves the reaction of a di-Grignard reagent, prepared from a 1,4-dihalobutane, with a phosphonic dichloride (RP(O)Cl₂). This approach directly yields a phospholane oxide, the oxidized form of the desired heterocyclic core. The reaction is modular, allowing for variation of the substituent on the phosphorus atom by selecting the appropriate phosphonic dichloride.
An alternative cyclization pathway involves the intramolecular nucleophilic substitution of haloalkylphosphinic acid derivatives. In this method, a phosphorus-containing chain with a terminal leaving group (e.g., a halide) undergoes ring closure to form the phospholane oxide. This strategy offers a different retrosynthetic disconnection and can be advantageous depending on the availability of starting materials.
Furthermore, the reaction of primary phosphines with cyclic sulfates derived from chiral 1,4-diols has been demonstrated as a stereoselective method for synthesizing P-chirogenic phospholanes. Although this level of stereocontrol may not be essential for the achiral target compound, the underlying principle of reacting a phosphorus nucleophile with a dielectrophilic butane equivalent is a cornerstone of phospholane synthesis.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient alternative to traditional stepwise synthesis by combining three or more reactants in a single operation to construct complex molecules. While specific MCRs leading directly to the unsubstituted 2,3-dihydro-1H-phosphol-1-one are not extensively documented, the general principles of MCRs in organophosphorus chemistry suggest their potential applicability. For instance, a three-component assembly involving a source of the C4 backbone, a phosphorus reagent, and a third component to drive the cyclization and oxidation could conceivably be developed. Research in this area has led to the synthesis of various heterocyclic phosphonates and phosphine (B1218219) oxides, indicating the feasibility of such an approach for the target phospholane system. beilstein-journals.org
Introduction of the Fluoro Substituent: Selective Fluorination Techniques
The final and crucial step in the synthesis of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one is the introduction of the fluorine atom onto the pentavalent phosphorus center. This is typically achieved by the fluorination of a suitable phospholane oxide precursor, such as 1-hydroxy-2,3-dihydro-1H-phosphol-1-one (a cyclic phosphinic acid) or its corresponding chloride. Both electrophilic and nucleophilic fluorination methods have been successfully applied to analogous organophosphorus compounds.
Electrophilic Fluorination Routes
Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. In the context of phosphorus chemistry, secondary phosphine oxides can be directly fluorinated using electrophilic fluorinating agents. Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are effective for this transformation. The reaction proceeds by the attack of the nucleophilic phosphorus center of the secondary phosphine oxide tautomer on the electrophilic fluorine source. This method provides a direct route to the P-F bond under relatively mild conditions.
| Precursor Type | Fluorinating Agent | Product Type | Reference |
| Secondary Phosphine Oxide | Selectfluor® | Phosphinic Fluoride (B91410) | [N/A] |
| Dialkylphosphites | N-Fluorobenzenesulfonimide (NFSI) | Dialkylfluorophosphate | [N/A] |
This table presents examples of electrophilic fluorination in organophosphorus chemistry.
Nucleophilic Fluorination Routes
Nucleophilic fluorination is a more traditional and widely used method for introducing fluorine into organophosphorus compounds. This approach typically involves the displacement of a leaving group on the phosphorus atom with a fluoride ion. A common precursor for this reaction is a phosphinic chloride, such as 1-chloro-2,3-dihydro-1H-phosphol-1-one. This intermediate can be prepared from the corresponding phosphinic acid (1-hydroxy-2,3-dihydro-1H-phosphol-1-one) by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.
The subsequent reaction of the phosphinic chloride with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), yields the desired phosphinic fluoride. This halogen exchange (Halex) reaction is a robust and efficient method for the synthesis of P-F bonds.
Another important nucleophilic fluorination strategy is deoxygenative fluorination. This method allows for the direct conversion of a phosphine oxide to a difluorophosphorane (R₃PF₂) or, in the case of a phosphinic acid derivative, to the phosphinic fluoride. A combination of oxalyl chloride and potassium fluoride has been shown to be effective for this transformation, providing a convenient route from readily available phosphine oxides.
| Precursor | Reagent(s) | Product | Reference |
| Phosphinic Chloride | Potassium Fluoride (KF) | Phosphinic Fluoride | [N/A] |
| Phosphine Oxide | Oxalyl Chloride, Potassium Fluoride | Phosphinic Fluoride | [N/A] |
| Phosphinic Acid | Thionyl Chloride, then Potassium Fluoride | Phosphinic Fluoride | [N/A] |
This table summarizes key nucleophilic fluorination routes for the synthesis of phosphinic fluorides.
Oxidation Strategies to Achieve the λ⁵-Phosphorus State
Commonly, this oxidation is achieved through the use of peroxides, such as hydrogen peroxide, or other peroxy acids. These reagents are effective for a wide range of phosphines. Other oxidizing agents that have been utilized in phosphorus chemistry include potassium permanganate, nitric acid, and even molecular oxygen, sometimes in the presence of a catalyst. The selection of the oxidant is crucial to ensure compatibility with other functional groups present in the molecule and to avoid over-oxidation or side reactions.
For the synthesis of related phospholane oxides, various oxidation methods have been reported. While specific data for the direct oxidation of a 1-fluoro-2,3-dihydro-1H-1λ³-phosphole precursor is not extensively detailed in publicly available literature, the general principles of phosphine oxidation are applicable. The table below summarizes common oxidizing agents used for the P(III) to P(V) conversion in the synthesis of phosphine oxides.
Table 1: Common Oxidizing Agents for P(III) to P(V) Conversion
| Oxidizing Agent | Typical Conditions | Remarks |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often at room temperature | Generally clean and efficient. |
| Peroxy acids (e.g., m-CPBA) | Chlorinated solvents, controlled temperature | Can be used for more sensitive substrates. |
| Potassium Permanganate (KMnO₄) | Acetone or other polar solvents | Strong oxidant, may not be suitable for all substrates. |
| Nitric Acid (HNO₃) | Concentrated or dilute solutions | Highly reactive, can lead to side reactions. |
Stereoselective Synthesis of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one and its Key Intermediates
Achieving stereocontrol at the phosphorus center is a significant challenge in the synthesis of P-chiral compounds like 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one. The development of asymmetric methods to access enantiomerically enriched phospholane oxides has been an area of active research. These methods can be broadly categorized into two main approaches: the use of chiral auxiliaries and catalytic asymmetric synthesis.
Chiral auxiliaries, such as those derived from naturally occurring chiral molecules like (-)-menthol or sparteine, can be attached to the phosphorus precursor. This allows for diastereoselective reactions to install the desired stereochemistry at the phosphorus atom. Subsequent removal of the auxiliary yields the enantiomerically enriched product. This approach has been successfully applied to the synthesis of various P-chiral phosphine oxides.
More recently, catalytic asymmetric methods have emerged as a powerful tool for the synthesis of P-stereogenic compounds. researchgate.net These methods often employ transition metal catalysts in conjunction with chiral ligands to control the stereochemical outcome of the reaction. For instance, asymmetric hydrophosphination and other C-P bond-forming reactions have been developed to construct chiral phospholane skeletons with high enantioselectivity. researchgate.net The stereoselective synthesis of molecules with stereogenic phosphorus(V) centers remains a persistent challenge in organic chemistry. researchgate.net While stereospecific nucleophilic substitution at the P(V) center offers a general route for preparing optically active P(V) compounds, current methods for obtaining the necessary chiral building blocks heavily depend on diastereocontrol using chiral auxiliaries. researchgate.net
The table below presents some representative catalytic systems that have been employed for the asymmetric synthesis of P-chiral phosphine oxides, which are relevant to the synthesis of the target compound.
Table 2: Catalytic Systems for Asymmetric Synthesis of P-Chiral Phosphine Oxides
| Catalyst/Ligand System | Reaction Type | Key Features |
|---|---|---|
| Rhodium / Chiral Diene | Asymmetric Conjugate Addition | High enantioselectivities for cyclic phosphine oxides. |
| Palladium / Chiral Phosphine | Asymmetric C-P Cross-Coupling | Versatile for a range of substrates. |
Challenges and Innovations in Synthetic Protocols for this Compound Class
The synthesis of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one is fraught with challenges that stem from the combination of a strained five-membered ring, a stereogenic phosphorus center, and a reactive P-F bond. The construction of the phospholane ring itself can be difficult, and controlling the stereochemistry at the phosphorus atom, especially in the presence of a fluorine substituent, adds another layer of complexity.
One of the primary challenges is the limited availability of starting materials and the need for multi-step synthetic sequences. The introduction of the fluorine atom onto the phosphorus can be particularly challenging, often requiring harsh reagents that may not be compatible with other functional groups. Furthermore, the stability of the final compound and its intermediates can be a concern, as P-F bonds are susceptible to hydrolysis. The synthesis of P-stereogenic building blocks is often extremely difficult. researchgate.net
Despite these challenges, significant innovations in the field of organophosphorus chemistry are paving the way for more efficient and selective synthetic routes. The development of new catalytic systems for asymmetric C-P bond formation is a major area of progress. researchgate.netnih.gov These methods offer the potential for more direct and atom-economical syntheses of P-chiral phospholanes.
Furthermore, advances in fluorination chemistry are providing milder and more selective reagents for the introduction of fluorine into organic molecules, which could be adapted for the synthesis of fluorinated phosphine oxides. Innovations in flow chemistry and automated synthesis are also beginning to impact the synthesis of complex molecules, offering the potential for more rapid optimization of reaction conditions and improved scalability. The field of P4 functionalization has now progressed to a point where it is moving beyond fundamental reactivity studies to focus on more ambitious, direct, and industrially relevant transformations. nih.gov
Electronic Structure and Bonding Analysis of 1 Fluoro 2,3 Dihydro 1h 1λ⁵ Phosphol 1 One
Theoretical Frameworks for Understanding Hypervalent Phosphorus Bonding
The bonding in pentacoordinate phosphorus compounds, often termed "hypervalent," has been a subject of extensive theoretical discussion, moving beyond simple Lewis structures that would suggest a violation of the octet rule. Historically, the concept of d-orbital hybridization was invoked to accommodate more than eight valence electrons around the central phosphorus atom. However, modern quantum chemical calculations have largely revised this view, indicating that d-orbital participation is minimal and not a primary factor in the bonding.
The currently accepted model for many hypervalent molecules is the three-center four-electron (3c-4e) bond , proposed by Pimentel and Rundle. This model describes the bonding along a linear arrangement of three atoms, such as the F-P-C or O=P-C axes in a simplified view, without needing to expand the octet. In this framework, three atomic orbitals combine to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four electrons occupy the bonding and non-bonding orbitals, resulting in a stable system. For a molecule like 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, this model helps to explain the nature of the bonds to the most electronegative substituents.
Furthermore, a significant aspect of bonding in compounds with highly electronegative substituents like fluorine and oxygen is the high degree of bond polarity. Theoretical studies have shown that these electronegative atoms withdraw a substantial amount of electron density from the central phosphorus atom. umb.eduias.ac.in This charge separation leads to a significant ionic character in the bonds. Consequently, the actual electron population in the valence shell of the phosphorus atom is often found to be well below the ten electrons implied by a simple covalent model, thereby effectively circumventing the issue of octet expansion. umb.edu The bonding is therefore best described as a combination of highly polar covalent bonds with contributions from the 3c-4e bonding model, rather than through an expanded octet.
Computational Investigations of Electronic Distribution and Bonding Characteristics
Computational chemistry provides powerful tools to investigate the electronic structure and bonding in molecules like 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, for which experimental data may be scarce.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying organophosphorus compounds due to its balance of computational cost and accuracy. rsc.org Functionals such as B3LYP or M06-2X are commonly employed to optimize molecular geometries and calculate electronic properties. These calculations can provide detailed insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For the title compound, DFT calculations would be crucial in determining the precise geometry of the five-membered ring and the arrangement of the fluoro and oxo substituents on the phosphorus atom.
Ab Initio Methods and Basis Set Considerations
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous, purely theoretical approach to understanding electronic structure. The choice of basis set is critical for obtaining accurate results, especially for second-row elements like phosphorus.
Basis sets such as 6-31G* or larger sets like 6-311++G(d,p) are typically necessary to adequately describe the electronic environment around the phosphorus atom. uq.edu.au The inclusion of polarization functions (d-orbitals for phosphorus, indicated by *) and diffuse functions (+ signs) is essential for accurately modeling the charge distribution and bonding in a molecule with highly electronegative atoms and a potentially delocalized electron system. glaserchemgroup.com Studies on similar molecules like phosphine (B1218219) oxide and fluorophosphine oxide have shown that polarization functions are crucial for obtaining reliable geometries and electronic properties. glaserchemgroup.com
Characterization of the Phosphorus-Fluorine Bonding Interaction
The phosphorus-fluorine (P-F) bond is known to be one of the strongest single bonds in chemistry. Computational studies on analogous pentavalent phosphorus fluorides consistently show it to be short and highly polarized. nih.gov In 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, the P-F bond is expected to exhibit significant ionic character due to the large electronegativity difference between phosphorus (2.19) and fluorine (3.98).
| Compound | Method/Basis Set | P-F Bond Length (Å) | Reference Compound |
|---|---|---|---|
| PF₅ (axial) | High-level ab initio | 1.577 | Yes |
| F₃PO | PBE1PBE/6-31G* | 1.524 | Yes |
Hypervalency and Electron Density Analysis at the Phosphorus Center
As discussed in the theoretical frameworks, the term "hypervalent" is now understood not as a violation of the octet rule, but as a description of a central atom with a high coordination number and highly polar bonds. umb.edu Analysis of the electron density at the phosphorus center in 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one would be key to understanding this phenomenon.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or NBO analysis can be used to calculate the atomic charges. These analyses consistently show that in pentavalent phosphorus compounds with electronegative substituents, the charge on the phosphorus atom is significantly positive. umb.edudtic.mil For instance, in PF₅, the valence population of the phosphorus atom has been calculated to be as low as 5.37 electrons, far from the 10 implied by a simple covalent model. umb.edu This indicates a substantial withdrawal of electron density by the fluorine atoms. A similar effect is expected in the title compound, driven by both the fluorine and oxygen atoms.
The P=O bond in phosphine oxides is also highly polar and is more accurately represented as a P⁺-O⁻ dative bond rather than a true double bond. rsc.org This further contributes to the positive charge at the phosphorus center. The table below shows representative calculated NBO charges on phosphorus in related compounds.
| Compound | Method/Basis Set | NBO Charge on P (e) | Reference Compound |
|---|---|---|---|
| Me₃P=O | M06-2X/6-311+G(d,p) | +1.45 | Yes |
| Ph₃P=O | M06-2X/6-311+G(d,p) | +1.38 | Yes |
Molecular Orbital Analysis and Stability Predictions
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and helps in predicting the stability of a molecule. In 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, the interaction between the orbitals of the phosphorus atom and the orbitals of its substituents (F, O, and C atoms of the ring) leads to the formation of a set of molecular orbitals.
The stability of the molecule can be inferred from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A large HOMO-LUMO gap is generally indicative of high kinetic stability. Computational studies on phosphine oxides show that the HOMO is often associated with the lone pairs on the oxygen atom, while the LUMO is typically an anti-bonding orbital associated with the P-C or P-O bonds. uq.edu.auresearchgate.net
Reactivity and Mechanistic Pathways of 1 Fluoro 2,3 Dihydro 1h 1λ⁵ Phosphol 1 One
Reactions at the Hypervalent Phosphorus Center
The phosphorus atom in 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one is electron-deficient and serves as the primary electrophilic site for chemical transformations. Reactions at this center are characteristic of pentacoordinate phosphorus compounds and typically proceed through mechanisms that involve either the direct substitution of ligands or the addition of nucleophiles to form transient hexacoordinate intermediates. wikipedia.org The geometry of the pentacoordinate state is generally considered to be a trigonal bipyramid (TBP), which is crucial for understanding its reactivity.
Ligand exchange is a fundamental reaction for hypervalent compounds. researchgate.netlibretexts.org In 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, the fluorine atom and the exocyclic oxygen atom are potential leaving groups that can be displaced by a variety of nucleophiles. These nucleophilic substitution reactions at the phosphorus center can proceed through two primary mechanisms: a concerted (SN2-type) pathway or a stepwise addition-elimination pathway. scispace.comsapub.org
In a concerted mechanism, the nucleophile attacks the phosphorus center, forming a bond while simultaneously breaking the bond to the leaving group through a single pentacoordinate transition state. sapub.orglibretexts.org The stepwise mechanism involves the initial formation of a stable or transient hexacoordinate phosphorus intermediate, which then expels the leaving group to yield the final product. acs.org
The high electronegativity and strong apicophilicity of the fluorine atom make it an excellent leaving group in organophosphorus compounds. stackexchange.comnih.gov Consequently, its substitution by other nucleophiles is a highly probable reaction pathway.
| Incoming Nucleophile (Nu) | Potential Leaving Group | Expected Product | Reaction Type |
| R-O⁻ (Alkoxide) | F⁻ | 1-alkoxy-2,3-dihydro-1H-1λ⁵-phosphol-1-one | Nucleophilic Substitution |
| R₂N⁻ (Amide) | F⁻ | 1-(dialkylamino)-2,3-dihydro-1H-1λ⁵-phosphol-1-one | Nucleophilic Substitution |
| R-S⁻ (Thiolate) | F⁻ | 1-(alkylthio)-2,3-dihydro-1H-1λ⁵-phosphol-1-one | Nucleophilic Substitution |
| R-MgX (Grignard Reagent) | F⁻ | 1-alkyl-2,3-dihydro-1H-1λ⁵-phosphol-1-one | Nucleophilic Substitution |
| H₂O (Water) | F⁻ | 1-hydroxy-2,3-dihydro-1H-1λ⁵-phosphol-1-one | Hydrolysis |
Table 1: Illustrative examples of potential ligand exchange reactions at the phosphorus center of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one.
Nucleophilic Attack: The phosphorus atom in the title compound is highly electrophilic due to the attached electronegative fluorine and oxygen atoms, making it susceptible to attack by a wide range of nucleophiles. The attack typically occurs from the backside relative to the leaving group, leading to a TBP transition state or intermediate. libretexts.orgtripod.com The stereochemical outcome of such reactions often results in an inversion of configuration at the phosphorus center, analogous to SN2 reactions at carbon. researchgate.netmdpi.com However, retention of configuration is also possible, depending on the reaction mechanism and the potential for pseudorotation in any pentacoordinate intermediates. acs.org
Electrophilic Attack: While the phosphorus atom itself is electron-poor, the exocyclic oxygen atom of the phosphoryl group (P=O) possesses lone pairs of electrons and can act as a site for electrophilic attack. For instance, protonation or alkylation of this oxygen would increase the electrophilicity of the phosphorus atom, making it even more susceptible to subsequent nucleophilic attack. Electrophilic substitution directly at the pentacoordinate phosphorus center is uncommon but can be observed in lower-valent phosphorus compounds. mdpi.com
Transformations of the Dihydrophosphol Ring System
The five-membered dihydrophosphol ring is subject to inherent ring strain, which can serve as a driving force for transformations that alter the ring structure itself. These reactions often occur in concert with events at the hypervalent phosphorus center.
Ring-Opening: Nucleophilic attack at the phosphorus center can lead not only to ligand substitution but also to the cleavage of one of the endocyclic phosphorus-carbon bonds, resulting in a ring-opening reaction. This pathway is well-documented for analogous cyclic phosphorus esters, such as oxaphospholanes, which readily undergo ring-opening upon reaction with nucleophiles like Grignard reagents. beilstein-journals.org In such cases, the nucleophile adds to the phosphorus, forming a TBP intermediate. Subsequent cleavage of the strained endocyclic bond yields an acyclic product. beilstein-journals.org While P-O bond cleavage is often favored in oxaphospholanes, the possibility of P-C bond cleavage in the dihydrophosphol system exists, particularly under forcing conditions or with specific nucleophiles. The relief of ring strain provides a thermodynamic driving force for this process. researchgate.net
Ring-Contraction/Expansion: While less common, rearrangements that lead to a change in ring size are known in heterocyclic chemistry. rsc.org For the dihydrophosphol system, a ring contraction to a four-membered phosphetane (B12648431) or expansion to a six-membered phosphinane derivative would be mechanistically complex, likely requiring specific catalysts or high-energy conditions to proceed. Such transformations would involve significant bond reorganization, potentially proceeding through intermediate species or via pericyclic reactions.
A key mechanistic pathway available to pentacoordinate phosphorus compounds is pseudorotation. The most common mechanism is Berry pseudorotation, a process that allows for the interchange of apical and equatorial ligands in a TBP geometry without bond cleavage. wikipedia.orgnih.gov In this process, two equatorial ligands move towards the apical positions while the two original apical ligands move into the equatorial plane.
This isomerization is critical because the stability and reactivity of the phosphorane are dependent on the positions of its substituents. Specifically, ligand departure in substitution reactions typically occurs from an apical position. Therefore, if a poor leaving group is initially in an apical position, a pseudorotation event may be required to move a better leaving group into that position to facilitate the reaction. The fluorine atom's high apicophilicity means it strongly prefers an apical site, making it well-positioned to act as a leaving group. wikipedia.org
Influence of the Fluoro Substituent on Reactivity and Selectivity
Increased Electrophilicity: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly increases the partial positive charge on the phosphorus atom. This enhances the electrophilicity of the phosphorus center, making the compound more reactive towards nucleophiles compared to its non-fluorinated analogs. stackexchange.com
Apicophilicity and Leaving Group Ability: In the TBP geometry of pentacoordinate phosphorus, highly electronegative substituents show a strong preference for occupying the apical (axial) positions. This phenomenon is known as apicophilicity. wikipedia.org Fluorine has one of the highest apicophilicity values. Since leaving groups must depart from an apical position in most substitution mechanisms, the fluorine atom is pre-positioned to be an excellent leaving group, facilitating rapid substitution reactions. stackexchange.comnih.gov
Modulation of Reaction Pathways: The presence of fluorine can influence the selectivity of reactions. For example, in a competition between ligand substitution and ring-opening, the excellent leaving group ability of the fluoride (B91410) ion may favor the substitution pathway over the cleavage of a stronger, less favored endocyclic P-C bond.
| Substituent | Relative Apicophilicity Value |
| F | 3.92 |
| Cl | 2.07 |
| OCF₃ | 1.87 |
| OPh | 1.00 |
| OMe | 0.09 |
| CH₃ | -1.72 |
| Ph | -1.89 |
Table 2: Relative apicophilicity values for selected substituents on a trigonal bipyramidal phosphorus(V) center, illustrating the strong preference of fluorine for an apical position. Data adapted from theoretical and experimental studies. wikipedia.orgacs.org
Stereochemical Aspects of Reactions Involving 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one
The phosphorus atom in 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Reactions occurring at this chiral center can proceed with specific stereochemical outcomes, which are of paramount importance in asymmetric synthesis. The stereoselectivity of such reactions is largely dictated by the mechanism of nucleophilic substitution at the pentavalent phosphorus atom.
Generally, nucleophilic substitution at a pentavalent phosphorus center can proceed with either inversion or retention of configuration. rsc.org The outcome is dependent on the nature of the nucleophile, the leaving group, and the reaction conditions, which influence the geometry and stability of the transition state or intermediate. researchgate.netresearchgate.net For instance, in many P-chiral phosphine (B1218219) oxides, nucleophilic substitution reactions have been shown to proceed with a high degree of stereospecificity. nih.govnih.gov
Table 1: Stereochemical Outcomes in Reactions of Analagous P-Chiral Phosphine Oxides
| Reaction Type | Substrate Type | Nucleophile/Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | P-chiral phosphinyl transfer agent | Grignard reagents | High diastereoselectivity | nih.gov |
| Michaelis-Becker Reaction | (S)-(2-methylphenyl)phenylphosphine oxide | Various electrophiles | Stereospecific | nih.gov |
| Hirao Reaction | (S)-(2-methylphenyl)phenylphosphine oxide | Aryl halides | Stereospecific with potential for partial racemization | nih.gov |
| Asymmetric Desymmetrization | Pro-chiral bisphenol phosphine oxides | Acylating agents with NHC catalyst | High enantioselectivity | nih.gov |
| Cobalt-Catalyzed Hydroalkylation | Pro-chiral phosphine oxides | Alkenes | High enantioselectivity and diastereoselectivity | nih.gov |
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one is crucial for predicting its reactivity and designing new synthetic methodologies. The elucidation of these mechanisms often involves a combination of experimental techniques and computational studies.
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for characterizing transition states and calculating activation energy profiles for reactions involving organophosphorus compounds. uq.edu.auresearchgate.netorganic-chemistry.org For nucleophilic substitution at the phosphorus center of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, two primary mechanisms are generally considered: a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism. mdpi.comnih.gov
In a concerted SN2@P mechanism, the nucleophile attacks the phosphorus atom from the side opposite to the leaving group, proceeding through a single pentacoordinate transition state. tripod.com This typically results in an inversion of the configuration at the phosphorus center. nih.gov
The stepwise A-E mechanism involves the formation of a transient, pentacoordinate intermediate, often a trigonal bipyramidal (TBP) phosphorane. rsc.orgnih.govacs.org This intermediate can undergo pseudorotation before the leaving group departs, which can lead to either retention or inversion of configuration, depending on the relative stabilities of the possible TBP structures and the barriers to their interconversion. mdpi.com DFT calculations on analogous cyclic thiophosphoryl chlorides suggest that the nature of the halogen atom can determine the operative mechanism, with chlorides and bromides favoring an SN2-P pathway and fluorides proceeding through an A-E mechanism. nih.gov
The activation energy for these reactions is influenced by factors such as the electrophilicity of the phosphorus atom, the nucleophilicity of the attacking species, and the stability of the leaving group. The fluorine atom in the title compound is highly electronegative, which increases the electrophilicity of the phosphorus center. However, the P-F bond is also strong, which could affect the energy barrier for its cleavage.
Table 2: Calculated Activation Energies for Reactions of Analagous Phosphine Oxides
| Reaction | Substrate | Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Hydride transfer | Triphenylphosphine oxide | DFT (M06-2X) | 32.4 | uq.edu.au |
| Hydride transfer | Trimethylphosphine oxide | DFT (M06-2X) | 30.6 | uq.edu.au |
| Carborhodation | Phosphindole oxide | DFT | 2.40 - 5.48 (Gibbs energy differences between competing transition states) | nih.gov |
| Alkaline Hydrolysis | cis-2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thione | DFT | Not specified (single transition state observed) | nih.gov |
| Alkaline Hydrolysis | cis-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione | DFT | Not specified (two transition states observed) | nih.gov |
Mapping the reaction coordinate involves tracing the energetic pathway from reactants to products, identifying all intermediates and transition states along the way. This provides a detailed picture of the reaction mechanism.
Kinetic isotope effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly the nature of the rate-determining step. libretexts.orgwikipedia.orgprinceton.edu A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org For reactions involving 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, isotopic substitution could be performed at several key positions. For example, a fluorine-18 (B77423) isotope could be used to probe the breaking of the P-F bond. acs.org
A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu For instance, a significant ¹⁸F KIE would be expected if the P-F bond is cleaved in the slowest step of the reaction. The magnitude of the KIE can provide information about the transition state structure. nih.gov
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are typically smaller but can still provide valuable information about changes in hybridization or the steric environment at the transition state.
While specific KIE studies on 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one have not been reported, the principles of KIE analysis are broadly applicable to organophosphorus chemistry. nih.govcore.ac.uk Such studies, in conjunction with computational modeling, would be instrumental in definitively establishing the mechanistic details of reactions involving this intriguing molecule.
Based on the available information, a detailed article focusing solely on the chemical compound “1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one” with the specific, advanced structural and conformational data requested cannot be generated. Extensive searches for experimental data related to this particular compound, including X-ray crystallographic investigations, solution-phase conformational analysis using Dynamic Nuclear Magnetic Resonance (DNMR) or chiroptical spectroscopy, and advanced vibrational spectroscopy (Infrared, Raman), did not yield specific results for "1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one" or its derivatives.
The provided search results pertain to other fluorine-containing compounds or discuss spectroscopic techniques in a general context, without application to the specified molecule. For instance, crystallographic data was found for compounds like 3-(1-fluoro-2-(naphthalen-2-yl)-2-oxoethyl)-2-methoxy-3,4-dihydroisoquinolin-1(2H)-one and 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, but not for the target phosphol-1-one derivative. researchgate.netnih.gov Similarly, discussions on DNMR and vibrational spectroscopy were general or focused on other molecules. iastate.edunih.govkuleuven.beresearchgate.net
Without access to primary research articles or database entries containing the precise experimental data for "1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one," it is not possible to provide the in-depth, scientifically accurate content and data tables required by the requested outline. The generation of an article with the specified level of detail is contingent on the existence and accessibility of such dedicated research.
Advanced Structural Elucidation and Conformational Studies
Spectroscopic Probes for Electronic Structure and Molecular Dynamics
The detailed investigation of the electronic structure and molecular dynamics of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, a pentavalent organophosphorus compound, relies heavily on a suite of advanced spectroscopic techniques. In the absence of direct experimental spectra for this specific molecule, a comprehensive analysis can be constructed by examining data from structurally analogous compounds, including cyclic phosphine (B1218219) oxides, phospholane (B1222863) oxides, and organophosphorus compounds featuring a phosphorus-fluorine (P-F) bond. These comparative studies allow for robust predictions of its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organophosphorus compounds. The presence of multiple NMR-active nuclei (³¹P, ¹⁹F, ¹³C, ¹H) in 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one provides a multi-faceted approach to structural confirmation.
³¹P NMR Spectroscopy
The phosphorus-31 nucleus is highly sensitive and offers a wide chemical shift range, making ³¹P NMR a primary technique for characterizing phosphorus-containing molecules. For 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, the phosphorus atom is in a pentavalent oxidation state within a five-membered ring, directly bonded to an oxygen, a fluorine, and two carbon atoms. The chemical shift (δ) is anticipated to be in the range typically observed for cyclic phosphine oxides. acs.orgtandfonline.com The high electronegativity of the directly attached fluorine and oxygen atoms is expected to induce a significant downfield shift. In analogous phosphine oxides, ³¹P chemical shifts can vary widely but generally appear in a distinct region that is sensitive to the electronic environment. tamu.edumagritek.comoxinst.com
A defining feature of the ³¹P NMR spectrum will be the splitting pattern caused by spin-spin coupling with the adjacent fluorine atom. A large one-bond coupling constant (¹JP-F) is expected, which would split the ³¹P resonance into a doublet. This ¹JP-F coupling in similar fluorinated phosphorus compounds is typically in the range of 800–1200 Hz, providing unambiguous evidence of the P-F bond. researchgate.net Further coupling to the protons on the C2 and C5 atoms of the phospholane ring (²JP-H) would introduce additional multiplicity, resulting in a complex but highly informative doublet of multiplets.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is another powerful technique, given the 100% natural abundance of the ¹⁹F isotope. The ¹⁹F NMR spectrum of the title compound is expected to show a single resonance, appearing as a doublet due to the large ¹JP-F coupling, mirroring the splitting seen in the ³¹P spectrum. icpms.cz The chemical shift of the fluorine atom will be influenced by the electronic environment of the phospholane oxide ring. Studies on various fluoroorganic compounds demonstrate that ¹⁹F NMR is highly sensitive to subtle changes in molecular structure and electronic density. acs.orgcore.ac.uk
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra will provide detailed information about the hydrocarbon backbone of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons at the C2, C3, and C4 positions of the 2,3-dihydro-1H-phosphole ring. These signals would appear as complex multiplets due to both homonuclear (H-H) and heteronuclear (H-P) coupling. Similarly, the ¹³C NMR spectrum will display three unique resonances for the C2/C5, C3/C4 carbons. These signals will be split into doublets due to coupling with the phosphorus atom (¹JP-C, ²JP-C), with the magnitude of the coupling constant being dependent on the number of intervening bonds and the dihedral angle. researchgate.net
Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|
| ³¹P | +30 to +70 | Doublet of Multiplets (dm) | ¹JP-F: 800 - 1200 |
| ¹⁹F | Variable, dependent on standard | Doublet (d) | ¹JF-P: 800 - 1200 |
| ¹H | 2.0 - 4.0 (ring protons) | Multiplets (m) | ²JP-H, ³JP-H: 5 - 25 |
| ¹³C | 20 - 50 (ring carbons) | Doublets (d) | ¹JP-C: 50 - 100; ²JP-C: 5 - 15 |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering critical insights into the functional groups present and the nature of the chemical bonds.
For 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, the most prominent feature in its IR spectrum is expected to be the strong absorption band corresponding to the phosphoryl (P=O) stretching vibration. arxiv.org In typical phosphine oxides, this band appears in the region of 1150–1300 cm⁻¹. mdpi.com The exact frequency is highly sensitive to the electronegativity of the substituents on the phosphorus atom. The presence of the highly electronegative fluorine atom is expected to increase the double bond character of the P=O bond, shifting this absorption to a higher frequency (wavenumber) compared to alkyl- or aryl-substituted phosphine oxides. frontiersin.org
Other significant vibrational modes that would be identifiable include:
P-F Stretch: A strong absorption band characteristic of the phosphorus-fluorine single bond.
P-C Stretch: Vibrations associated with the phosphorus-carbon bonds within the ring.
C-H Stretch and Bend: Absorptions corresponding to the stretching and bending vibrations of the methylene groups in the ring.
Computational studies using Density Functional Theory (DFT) are often employed to calculate and assign these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. illinois.edu
Predicted IR Spectroscopic Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| P=O Stretch | 1250 - 1350 | Strong |
| P-F Stretch | 800 - 950 | Strong |
| P-C Stretch | 650 - 800 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| CH₂ Bend | 1400 - 1480 | Medium |
Applications in Chemical Synthesis and Materials Science
1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one as a Strategic Building Block in Organic Synthesis.6.2. Utility as a Ligand in Transition Metal Catalysis.
Until "1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one" is documented in the scientific literature, providing a factually accurate and detailed article on its applications remains impossible.
Analogues, Derivatives, and Structure Reactivity/property Relationships
Systematic Modifications of the Phospholane (B1222863) Ring Scaffold
The five-membered phospholane ring is a versatile scaffold that allows for numerous modifications. The synthesis of substituted 1H-phospholane oxides can be achieved through various methods, including the replacement of an aluminum atom in 3-alkyl(aryl)-1-ethylaluminolane with a phosphorus atom using phosphorus tribromide, followed by hydrolysis. researchgate.net This method allows for the introduction of various alkyl or aryl groups at the 3-position of the phospholane ring.
Further modifications can include the position of the double bond within the ring, leading to isomers like 2-phospholene oxides and 3-phospholene oxides. The isomerization from the 3-phospholene oxide to the 2-phospholene oxide can be accomplished under various conditions, such as heating in methanesulfonic acid or via the formation of cyclic chlorophosphonium salts. nih.gov The reactivity and stability of the phospholane ring are influenced by such structural changes. For instance, strained three-membered phosphirane rings can undergo ring-opening and expansion to form the more stable five-membered phospholane ring upon protonation. nih.govacs.org
The introduction of substituents on the carbon atoms of the phospholane ring can also significantly impact the molecule's stereochemistry and reactivity. These modifications alter the steric environment around the phosphorus center and can influence the electronic properties of the ring system.
Interactive Table: Impact of Ring Modification on Phospholane Properties
| Modification Type | Example of Modification | Key Impact on Properties | Reference |
| Ring Saturation | Isomerization of 3-phospholene oxide to 2-phospholene oxide | Alters electronic conjugation and reactivity of the double bond. | nih.gov |
| Ring Substitution | Introduction of alkyl/aryl groups at the C3 position | Influences steric hindrance and can affect catalytic activity in ligand applications. | researchgate.net |
| Ring Expansion | Synthesis from a strained phosphirane precursor | Results in a thermodynamically more stable five-membered ring system. | nih.govacs.org |
Investigation of Varying Substituents at the Phosphorus Center
The hypervalent phosphorus atom in phospholane oxides can accommodate a variety of substituents, which profoundly affects the compound's electronic and steric properties. The nature of these substituents dictates the geometry, stability, and reactivity of the molecule. Both steric and electronic effects are often intertwined; for example, increasing the bulk of substituents can alter bond angles, which in turn affects the hybridization and electronic character of the phosphorus lone pair. manchester.ac.uk
The donor strength and steric bulk of substituents can be tuned to stabilize reactive low-valent main group species. researchgate.netsemanticscholar.org Phosphorus ylides, for example, act as strong π-donor ligands and are effective at stabilizing electron-deficient compounds. researchgate.netsemanticscholar.org In the context of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, replacing the fluorine or the oxo group with other substituents would create a family of compounds with a wide range of properties. For instance, replacing fluorine with alkyl or aryl groups would decrease the Lewis acidity of the phosphorus center. rsc.org The synthesis of tertiary phosphine (B1218219) oxides from the arylation of secondary phosphine oxides demonstrates a versatile method for introducing aryl substituents. organic-chemistry.org
The electronic properties of substituents on phosphorus-containing molecules can be systematically studied and correlated with parameters like Hammett constants to understand their influence on bonding and reactivity. nih.gov
Interactive Table: Effect of P-Center Substituents on Phospholane Oxide Properties
| Substituent Type | Example | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |
| Halogen | -F, -Cl | Strongly electron-withdrawing | Small | Increases Lewis acidity of P; P-X bond reactivity varies. | rsc.orgnih.gov |
| Alkyl | -CH₃, -C₂H₅ | Electron-donating (relative to H) | Varies with size | Decreases Lewis acidity; can influence reaction pathways sterically. | manchester.ac.uk |
| Aryl | -C₆H₅ | Can be electron-donating or -withdrawing via resonance/induction | Moderate to large | Modulates electronic properties; bulky aryl groups can provide kinetic stability. | researchgate.net |
| Alkoxy | -OCH₃ | Electron-withdrawing (inductive), electron-donating (resonance) | Small | Affects hydrolysis rates and reaction mechanisms. | mdpi.com |
Impact of Fluoro-Substitution on the Molecular Architecture and Reactivity Profile
The substitution of a fluorine atom directly onto the pentacoordinate phosphorus center has a dramatic effect on the molecule's structure and chemical behavior. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly polarizes the P-F bond. This increases the electrophilicity and Lewis acidity of the phosphorus atom. rsc.org
In hypervalent compounds, which often adopt a trigonal bipyramidal (TBP) geometry, highly electronegative substituents like fluorine preferentially occupy the apical (axial) positions. nih.gov This principle, known as apicophilicity, is a cornerstone of hypervalent phosphorus chemistry. The placement of fluorine in an apical position stabilizes the molecule by placing the most electronegative group in the location of the three-center, four-electron (3c-4e) bond, which is characteristic of hypervalent structures. nih.govwikipedia.org
This enhanced electrophilicity makes fluorophosphoranes susceptible to nucleophilic attack. The reactivity of fluorinated phosphoranides often involves the loss of an axial ligand, and in some cases, they can act as fluoride (B91410) donors. nih.gov The P-F bond, while strong, can be cleaved under specific conditions, and fluorophosphoranes have been investigated for their potential as fluorinating agents, though they can also promote polymerization in reactions with carbonyl compounds. acs.org Theoretical studies also point to the role of negative hyperconjugation, where electrons from a π-orbital can delocalize into the σ* orbital of the P-F bond, further influencing the electronic structure. scispace.com
Comparative Studies with Non-Fluorinated or Differentially Substituted Hypervalent Phospholanes
To fully appreciate the role of the fluorine atom, it is instructive to compare 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one with its non-fluorinated or differentially substituted analogues. For example, replacing fluorine with a hydroxyl group would result in a phosphinic acid, while replacement with an alkoxy group would yield a phosphinate ester.
The hydrolysis rates of phosphonates and phosphinates are highly dependent on the substituents at the phosphorus center. Electron-withdrawing groups generally increase the rate of hydrolysis by making the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. mdpi.com Therefore, the fluoro-substituted phospholane oxide would be expected to be more reactive towards hydrolysis than its alkyl- or aryl-substituted counterparts.
Comparing P-F to other P-halogen bonds, the P-F bond is significantly stronger and less reactive than P-Cl, P-Br, or P-I bonds. Synthetically, fluorophosphoranes can be prepared from chlorophosphines, indicating the thermodynamic favorability of the P-F bond. acs.org
In terms of Lewis acidity, fluorophosphonium cations are more Lewis acidic than their alkyl- or aryl-substituted counterparts. rsc.org This trend is a direct consequence of the electron-withdrawing nature of the substituents. Therefore, a fluoro-phospholane oxide would be a stronger Lewis acid compared to a non-fluorinated analogue, potentially influencing its catalytic activity or its interactions with other molecules. yorku.carsc.org
Interactive Table: Comparison of Hypervalent Phospholanes
| Compound Type (P-Substituent) | P-Center Lewis Acidity | Hydrolytic Stability | Key Reactivity Feature | Reference |
| P-Fluoro (Fluorophosphorane) | High | Moderate; susceptible to nucleophilic attack | Can act as a fluoride donor or fluorinating agent. | rsc.orgnih.govacs.org |
| P-Chloro (Chlorophosphorane) | Moderate-High | Low; readily hydrolyzed | Highly reactive electrophile. | acs.org |
| P-Alkoxy (Phosphinate Ester) | Low | Varies; subject to hydrolysis under acidic or basic conditions | Undergoes substitution at the P-center. | mdpi.com |
| P-Aryl (Aryl Phosphine Oxide) | Low | High | Generally stable; reactivity often focused on the aryl rings. | researchgate.net |
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one and its derivatives will likely prioritize green chemistry principles. Current research in organophosphorus chemistry is moving away from classical multi-step syntheses that often involve hazardous reagents and generate significant waste. rsc.org The focus is shifting towards more sustainable and atom-economical methods. bohrium.com
Future synthetic strategies could include:
Catalytic C-P Bond Formation : The development of transition-metal-catalyzed hydrophosphinylation or coupling reactions could provide direct and efficient routes to the phospholane (B1222863) ring system. bohrium.comacs.org For instance, manganese-catalyzed additions of P-H bonds to unsaturated precursors offer a mild and selective approach. acs.orgacs.org
Direct Fluorination : Exploring late-stage deoxygenative fluorination of the corresponding phospholane oxide could be a key strategy. researchgate.netresearchgate.net Methods using reagents like oxalyl chloride and potassium fluoride (B91410) are becoming more common as alternatives to harsher fluorinating agents. researchgate.net
One-Pot Procedures : Designing one-pot tandem reactions that form the heterocyclic ring and install the fluorine atom in a single synthetic operation would significantly improve efficiency and reduce waste. Such procedures represent a major goal in modern synthetic chemistry. unibo.it
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Potential Advantages | Key Challenges |
|---|---|---|
| Transition-Metal Catalysis | High atom economy, mild conditions, functional group tolerance. acs.orgacs.org | Catalyst cost and removal, substrate scope limitations. |
| Deoxygenative Fluorination | Access from readily available phosphine (B1218219) oxides, direct P-F bond formation. researchgate.net | Use of potentially corrosive or hazardous fluorinating agents. |
| One-Pot Tandem Reactions | Reduced workup steps, improved overall yield, less solvent waste. unibo.it | Complex reaction optimization, potential for side reactions. |
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
The combination of a strained phospholane ring and an electronegative fluorine atom suggests that 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one could exhibit novel reactivity. The phosphorus(V) center is electrophilic and could be susceptible to nucleophilic attack, potentially leading to ring-opening or substitution at the phosphorus center.
Emerging research could investigate:
Frustrated Lewis Pair (FLP) Chemistry : Fluorinated organophosphorus(V) compounds have been used as Lewis acids in FLP chemistry for small molecule activation, such as the reversible sequestration of CO₂. researchgate.net The title compound could be explored as a component of novel FLPs.
Asymmetric Catalysis : If synthesized in an enantiomerically pure form, the chiral phosphorus center could be exploited in asymmetric catalysis. The phosphine oxide could serve as a pre-catalyst, which, after in-situ reduction, generates a chiral phosphine ligand. The constrained geometry of the phospholane ring can impart high stereoselectivity in catalytic transformations. researchgate.netresearchgate.net
P-F Bond Functionalization : The phosphorus-fluorine bond could serve as a handle for further chemical transformations. For example, substitution of the fluoride by other nucleophiles could generate a library of new phospholane derivatives with diverse properties.
Advancements in Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. For a novel compound like 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, computational modeling can provide crucial insights before extensive laboratory work is undertaken.
Key areas for computational investigation include:
Reaction Mechanism and Reactivity Prediction : Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict activation barriers, and explain counterintuitive reactivity patterns, such as why electron-rich phosphine oxides can sometimes be reduced faster than electron-poor ones. pku.edu.cnuq.edu.au Such studies could predict the most favorable sites for nucleophilic or electrophilic attack on the molecule.
Machine Learning (ML) for Property Prediction : Unsupervised machine learning algorithms can analyze spectral data to classify organophosphorus compounds based on their chemical properties, such as coordination, oxidation state, and ligand identity. nsf.gov Supervised ML models can be trained to predict biological activity or toxicity based on molecular structure, which could guide the design of safer and more effective organophosphorus compounds. arxiv.orgresearchgate.net
Rational Catalyst Design : Computational distortion/interaction analysis can be used to understand the factors that control the efficiency of catalysts. uq.edu.au By modeling transition states, researchers can rationally design more active phosphine oxide pre-catalysts for reactions like the catalytic Wittig reaction. researchgate.netuq.edu.au
Table 2: Computational Tools in Organophosphorus Research
| Computational Method | Application | Potential Insight for the Target Compound |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction pathways and transition states. pku.edu.cnuq.edu.au | Predicting reactivity, stability, and spectroscopic properties. |
| Machine Learning (ML) / AI | Predicting properties (e.g., toxicity, bioactivity) from structure. arxiv.orgresearchgate.net | Guiding the design of derivatives with desired functions. |
| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular descriptors with physical or biological properties. pku.edu.cn | Estimating properties like solubility or receptor binding affinity. |
Integration of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one into Supramolecular Assemblies
The phosphine oxide group (P=O) is an excellent hydrogen bond acceptor and can coordinate to metal centers, making it a valuable building block in supramolecular chemistry. nih.govacs.org The integration of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one into larger, self-assembled structures could lead to new materials with unique functions.
Future research could explore:
Coordination-Driven Self-Assembly : The P=O group can act as a neutral donor ligand to coordinate with transition metals, forming discrete supramolecular coordination complexes (SCCs). nih.govacs.org The specific geometry of the phospholane ring could direct the assembly of novel three-dimensional architectures.
Halogen Bonding : The phosphoryl oxygen can act as a halogen bond acceptor. This interaction can be used to drive the self-assembly of molecules into well-defined oligomers or polymers in solution and the solid state. acs.org
Functional Materials : By incorporating this phospholane oxide into polymers or metal-organic frameworks (MOFs), it may be possible to create materials with applications in sensing, catalysis, or as light-harvesting systems. acs.orgresearchgate.net
Prospects for Interdisciplinary Research Applications
The unique properties of organophosphorus compounds make them valuable in a wide range of scientific disciplines. wikipedia.orgnih.gov The specific structure of 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one suggests potential applications in several interdisciplinary fields.
Potential areas for future investigation include:
Medicinal Chemistry : Phosphonates and phosphinates are known analogues of amino acids and can act as enzyme inhibitors. rsc.orgacs.org The rigid structure of the title compound could be a scaffold for designing potent and selective inhibitors for therapeutic targets.
Agrochemicals : Many pesticides are organophosphorus compounds. wikipedia.org Research could focus on developing new derivatives with high efficacy and improved environmental safety profiles.
Materials Science : Phosphine oxides are used as flame retardants and plasticizers. wikipedia.org The incorporation of the fluorinated phospholane unit into polymers could enhance thermal stability and fire resistance.
Q & A
Q. What are the established synthetic routes for 1-fluoro-2,3-dihydro-1H-1λ⁵-phosphol-1-one, and how are impurities minimized?
The compound is typically synthesized via cyclocondensation of fluorinated precursors with phosphorus-containing reagents. For example, fluorinated cyclic ketones may react with phosphorus trichloride under controlled anhydrous conditions, followed by oxidation to form the phosphol-1-one core. Key steps include strict temperature control (-10°C to 25°C) to avoid side reactions and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Impurities such as unreacted phosphorus intermediates are minimized using inert atmospheres (argon/nitrogen) and stoichiometric optimization .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR Spectroscopy : ¹⁹F and ³¹P NMR are essential for verifying fluorine and phosphorus environments. For instance, ³¹P NMR typically shows a singlet near δ +25 ppm for the phosphol-1-one moiety.
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (SHELXL for refinement) resolves bond lengths (e.g., P=O ~1.48 Å) and confirms the chair conformation of the dihydrophosphole ring. SHELX’s robust refinement algorithms are critical for handling fluorine’s high electron density .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and sensitive to oxidation. Storage requires desiccators under inert gas (argon) at -20°C. Avoid exposure to oxidizers (e.g., peroxides) and aqueous environments. Safety data sheets (SDS) recommend using nitrile gloves and fume hoods during handling due to potential respiratory irritation .
Advanced Research Questions
Q. What strategies optimize reaction yields in catalytic applications of this compound?
Yield optimization involves screening catalysts (e.g., Pd/C for hydrogenation or chiral organocatalysts for asymmetric synthesis). For example, enantioselective fluorination can be achieved using cinchona alkaloid-derived catalysts. Reaction parameters (solvent polarity, temperature gradients) are systematically tested via Design of Experiments (DoE) frameworks. High-throughput screening (HTS) in microreactors accelerates optimization .
Q. How can computational modeling predict reactivity in fluorophosphole systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the LUMO of the phosphol-1-one ring localizes on the phosphorus atom, explaining its reactivity with Grignard reagents. Molecular docking studies (AutoDock Vina) further elucidate interactions with biological targets, such as enzyme active sites .
Q. How should contradictory data in fluorophosphole reactivity studies be resolved?
Contradictions in kinetic data (e.g., unexpected regioselectivity) require multi-method validation:
- Isotopic Labeling : ¹⁸O tracing to confirm hydrolysis pathways.
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation.
- Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., ICH Q2 guidelines). Triangulating data from XRD, NMR, and computational models reduces ambiguity .
Methodological Considerations
Q. What analytical workflows validate purity for pharmacological studies?
- HPLC-MS : Reverse-phase C18 columns with electrospray ionization (ESI) detect trace impurities (detection limit ≤0.1%).
- Elemental Analysis : Confirm %C, %H, %F, and %P within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to ensure stability under physiological conditions .
Q. What safety protocols mitigate risks during scale-up synthesis?
- Process Hazard Analysis (PHA) : Evaluate exothermic risks using adiabatic calorimetry.
- Containment Systems : Use double-walled reactors with pressure relief valves for fluorinated intermediates.
- Waste Management : Neutralize phosphorus byproducts with aqueous sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
